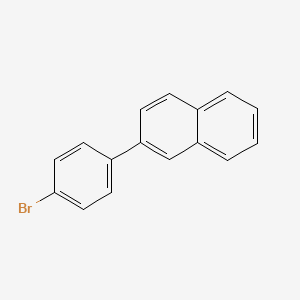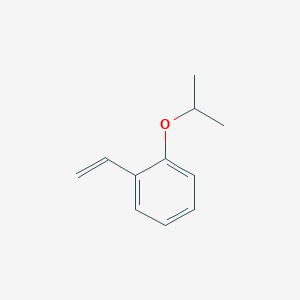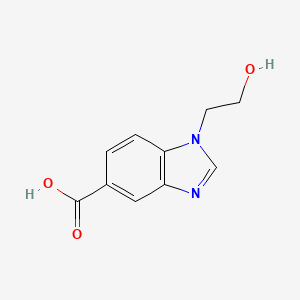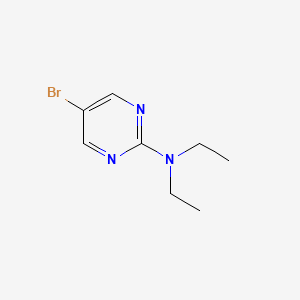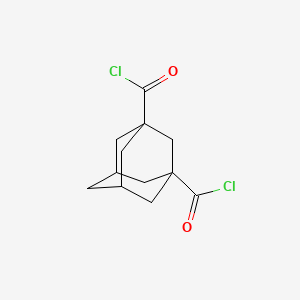
3-氯-4-(1H-咪唑-1-基)苯胺
描述
3-chloro-4-(1H-imidazol-1-yl)aniline is a chemical compound with the molecular formula C9H8ClN3. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and an imidazole ring at the fourth position.
科学研究应用
3-chloro-4-(1H-imidazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3-chloro-4-(1H-imidazol-1-yl)aniline is a compound with a wide range of potential targets. Compounds containing the imidazole moiety are known to interact with various targets, including the respiratory system , and have been implicated in a variety of biological activities .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological effects . For example, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a broad range of downstream effects .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to induce various cellular responses, including apoptosis .
Action Environment
It’s worth noting that the reaction conditions, including the presence of arylhalides and heterocycles, can influence the synthesis of imidazole derivatives .
生化分析
Biochemical Properties
3-chloro-4-(1H-imidazol-1-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of 3-chloro-4-(1H-imidazol-1-yl)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-chloro-4-(1H-imidazol-1-yl)aniline exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. This binding can result in changes in gene expression, which in turn affects cellular function. Additionally, the compound may interact with DNA or RNA, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-4-(1H-imidazol-1-yl)aniline can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 3-chloro-4-(1H-imidazol-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects, such as organ damage or metabolic disturbances .
Metabolic Pathways
3-chloro-4-(1H-imidazol-1-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound may inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of 3-chloro-4-(1H-imidazol-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic or toxic effects .
Subcellular Localization
The subcellular localization of 3-chloro-4-(1H-imidazol-1-yl)aniline is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1H-imidazol-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloroaniline and imidazole.
Nucleophilic Substitution: The imidazole ring is introduced to the 3-chloroaniline through a nucleophilic substitution reaction. This can be achieved by reacting 3-chloroaniline with imidazole in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-chloro-4-(1H-imidazol-1-yl)aniline follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-chloro-4-(1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups
Reduction: Reduced forms of the compound with hydrogenated functional groups
Substitution: New compounds with substituted nucleophiles replacing the chlorine atom
相似化合物的比较
Similar Compounds
4-(1H-imidazol-1-yl)aniline: Similar structure but lacks the chlorine atom at the third position.
3-chloroaniline: Contains the chlorine atom but lacks the imidazole ring.
Imidazole: The core structure without any substitutions.
Uniqueness
3-chloro-4-(1H-imidazol-1-yl)aniline is unique due to the presence of both the chlorine atom and the imidazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
3-chloro-4-imidazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGGODEZYBJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424415 | |
| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-76-7 | |
| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


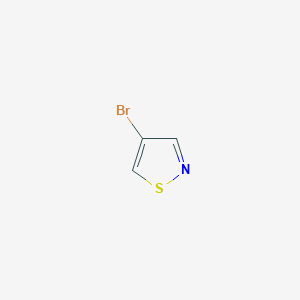
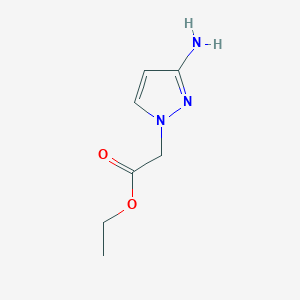
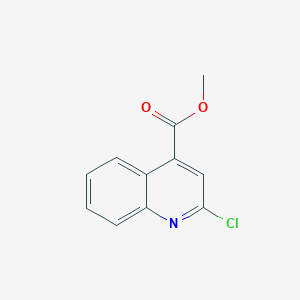
![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)
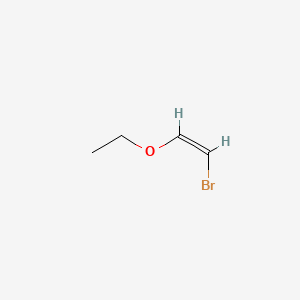
![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
